molecular formula C10H7BrFN B6318424 1-(3-Bromo-4-fluorophenyl)-1H-pyrrole CAS No. 1565984-98-6

1-(3-Bromo-4-fluorophenyl)-1H-pyrrole

Cat. No.: B6318424
CAS No.: 1565984-98-6
M. Wt: 240.07 g/mol
InChI Key: UAGBAMPTFGWJJF-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a 3-bromo-4-fluorophenyl group

Preparation Methods

The synthesis of 1-(3-Bromo-4-fluorophenyl)-1H-pyrrole typically involves the reaction of 3-bromo-4-fluoroaniline with a suitable pyrrole precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

1-(3-Bromo-4-fluorophenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Heck or Sonogashira coupling, to form more complex molecules.

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. The presence of the bromine and fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and binding affinity .

Comparison with Similar Compounds

1-(3-Bromo-4-fluorophenyl)-1H-pyrrole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGBAMPTFGWJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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